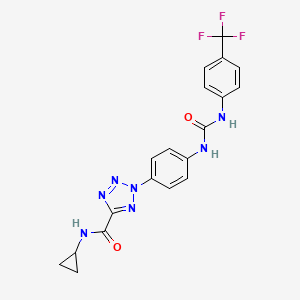
N-cyclopropyl-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H16F3N7O2 and its molecular weight is 431.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis generally involves multi-step organic reactions. Initially, the cyclopropylamine is introduced to the 4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl intermediate under controlled conditions. The reaction parameters, like temperature, solvent, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods: Industrially, the synthesis of this compound requires large-scale organic synthesis techniques. Key steps include the preparation of intermediates, their purification, and the final coupling reactions. Advanced technologies like continuous flow reactors might be employed for scalable and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation at the cyclopropyl or phenyl rings.
Reduction: : It can be reduced at the nitro group to form various reduced derivatives.
Substitution: : Functional groups on the phenyl or tetrazole ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Hydrogen gas with palladium catalyst, or sodium borohydride in solvents.
Substitution: : Nucleophiles such as halides, with conditions involving polar aprotic solvents and bases like sodium hydride.
Major Products
Oxidation: : Cyclopropyl ketones, carboxylic acids.
Reduction: : Amino derivatives.
Substitution: : Varied substituted derivatives with enhanced chemical properties.
Applications De Recherche Scientifique
Chemistry
Used as a building block for the synthesis of more complex molecules.
Acts as a reagent in various organic synthesis reactions.
Biology
Potential use in studying enzyme interactions due to its unique structure.
May serve as a probe in biochemical assays.
Medicine
Explored for its potential therapeutic properties in treating diseases.
Acts as a lead compound in drug discovery for various pharmacological targets.
Industry
Utilized in the development of advanced materials due to its stable, yet reactive nature.
Important in the synthesis of specialty chemicals.
Mécanisme D'action
Molecular Targets and Pathways: : The compound is believed to interact with specific enzymes and receptors due to its ureido and tetrazole moieties. These interactions can modify enzyme activity or receptor function, leading to potential therapeutic effects.
Effects: : Depending on the target, it can inhibit or activate biological pathways, which can be harnessed in drug development.
Comparaison Avec Des Composés Similaires
Unique Features
The presence of trifluoromethyl group enhances its metabolic stability and lipophilicity.
The cyclopropyl group provides steric hindrance, affecting the compound’s reactivity and binding to targets.
Similar Compounds
N-cyclopropyl-2-(4-(3-(4-methylphenyl)ureido)phenyl)-2H-tetrazole-5-carboxamide: : Lacks the trifluoromethyl group.
N-cyclopropyl-2-(4-(3-(4-chlorophenyl)ureido)phenyl)-2H-tetrazole-5-carboxamide: : Contains a chloro instead of a trifluoromethyl group.
N-cyclopropyl-2-(4-(3-(4-aminophenyl)ureido)phenyl)-2H-tetrazole-5-carboxamide: : Features an amino group in place of the trifluoromethyl.
This compound holds considerable promise across numerous scientific disciplines due to its intricate structure and versatile reactivity. Each functional group within its molecular framework contributes to its wide range of applications, making it a focal point for ongoing research and development.
Propriétés
IUPAC Name |
N-cyclopropyl-2-[4-[[4-(trifluoromethyl)phenyl]carbamoylamino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N7O2/c20-19(21,22)11-1-3-13(4-2-11)24-18(31)25-14-7-9-15(10-8-14)29-27-16(26-28-29)17(30)23-12-5-6-12/h1-4,7-10,12H,5-6H2,(H,23,30)(H2,24,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPHCZSYUDPDFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

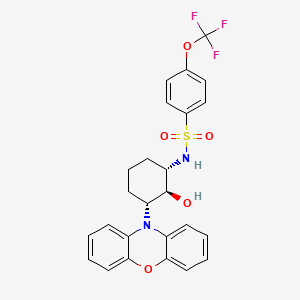
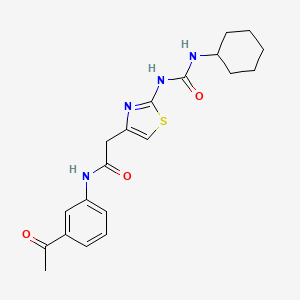
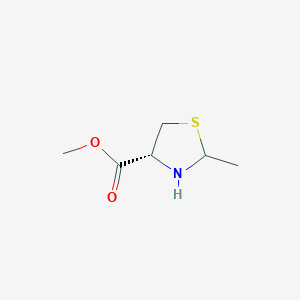
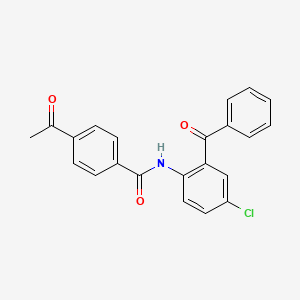
![2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methoxypyrimidine](/img/structure/B2927014.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2927015.png)
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate](/img/structure/B2927016.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2927017.png)
![(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2927019.png)
![2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one hydrochloride](/img/structure/B2927020.png)
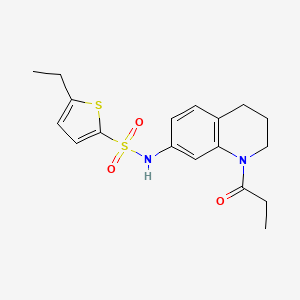
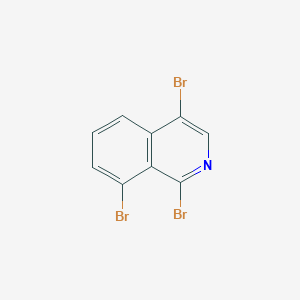
![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4-DIMETHOXYBENZOATE](/img/structure/B2927025.png)
